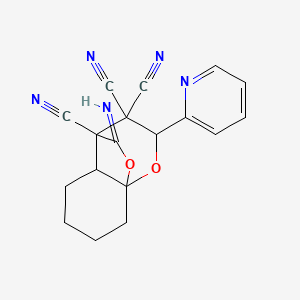
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE
Übersicht
Beschreibung
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE is a complex organic compound known for its unique tricyclic structure. This compound has garnered interest in the field of pharmaceutical chemistry due to its potential biological activities, including analgesic and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes. The reaction is typically carried out in a mixture of propan-2-ol and water under continuous stirring for about 2 hours . The resulting product is a white crystalline compound with a high melting point.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group.
Reduction: Reduction reactions can target the cyano groups, converting them into amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include oxo derivatives.
Reduction: Amino derivatives are common products.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its analgesic activity, making it a candidate for pain relief medications.
Wirkmechanismus
The exact mechanism of action of 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its analgesic effect may involve inhibition of pain receptors or modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
- 9-aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles
- 3-aryl-1,1,2,2-tetracyanocyclopropanes
Comparison: Compared to similar compounds, 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE is unique due to the presence of the pyridinyl group, which may enhance its biological activity and specificity. The tricyclic structure also contributes to its stability and potential for diverse chemical reactions.
Eigenschaften
IUPAC Name |
12-imino-9-pyridin-2-yl-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-9-16(10-20)14(12-5-2-4-8-23-12)24-18-7-3-1-6-13(18)17(16,11-21)15(22)25-18/h2,4-5,8,13-14,22H,1,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQRLNCCPUJYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)C(C(=N)O2)(C(C(O3)C4=CC=CC=N4)(C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4307410.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide](/img/structure/B4307418.png)
![3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4307428.png)
![3-[(9H-FLUOREN-2-YL)AMINO]-4-HYDROXY-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B4307432.png)
![3-HYDROXY-4-[(NAPHTHALEN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B4307437.png)
![N-{3-[(4-HYDROXY-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]PHENYL}ACETAMIDE](/img/structure/B4307441.png)
![3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B4307442.png)

![5-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B4307455.png)
![1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER](/img/structure/B4307465.png)


![4-amino-6-(4-chlorophenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4307504.png)
